molecular formula C14H12BrClO B7992977 2-Bromo-3'-chloro-6'-methylbenzhydrol

2-Bromo-3'-chloro-6'-methylbenzhydrol

Cat. No.: B7992977
M. Wt: 311.60 g/mol
InChI Key: JVUOWHJELCGDSD-UHFFFAOYSA-N
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Description

2-Bromo-3'-chloro-6'-methylbenzhydrol is a halogenated aromatic compound that belongs to the benzhydrol family. It is characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3'-chloro-6'-methylbenzhydrol typically involves halogenation reactions of benzhydrol derivatives. One common method is the selective bromination and chlorination of benzhydrol using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled conditions to ensure the selective placement of halogens on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3'-chloro-6'-methylbenzhydrol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydroxyl derivatives.

  • Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of hydroxyl derivatives.

  • Substitution: Introduction of alkyl or aryl groups on the benzene ring.

Scientific Research Applications

2-Bromo-3'-chloro-6'-methylbenzhydrol has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3'-chloro-6'-methylbenzhydrol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-3'-chlorobenzhydrol

  • 2-Bromo-6'-methylbenzhydrol

  • 3'-Chloro-6'-methylbenzhydrol

Properties

IUPAC Name

(2-bromophenyl)-(5-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-9-6-7-10(16)8-12(9)14(17)11-4-2-3-5-13(11)15/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUOWHJELCGDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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